

Amuvatinib Phase I Clinical Trial Protocol: Dose Escalation Design and Key Findings

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Compound Focus: Amuvatinib

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Introduction and Mechanism of Action

Amuvatinib (MP-470) is a novel, orally administered **multi-targeted tyrosine kinase inhibitor** with a unique mechanism of action targeting multiple oncogenic pathways. This small molecule carbothioamide compound exhibits **potent inhibitory activity** against mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFR α), and the DNA repair protein Rad51 [1] [2]. Preclinical data demonstrates that **amuvatinib** competes with ATP for binding at the catalytic site of these kinases, leading to disruption of critical signaling pathways involved in tumor proliferation and survival [3].

The **dual mechanism** of **amuvatinib** sets it apart from other targeted therapies: it simultaneously inhibits receptor tyrosine kinases while disrupting DNA repair mechanisms through Rad51 suppression [1]. This combination is particularly relevant for overcoming resistance to DNA-damaging chemotherapeutic agents. In vitro studies show **amuvatinib** has **synergistic activity** with etoposide and other DNA-damaging agents, providing rationale for combination therapy approaches [4] [5]. The compound has demonstrated in vivo activity in human xenograft models, supporting its advancement to clinical trials [1].

Phase I Trial Design and Methodology

Trial Overview and Objectives

The first-in-human phase I clinical trial (NCT00894894) employed an **accelerated titration, dose-escalation design** to evaluate **amuvatinib** as a single agent in patients with advanced solid tumors refractory to standard therapies [1] [2]. The primary objectives were to determine the **maximum tolerated dose** (MTD), dose-limiting toxicities (DLTs), and recommended phase II dose. Secondary objectives included evaluation of the **pharmacokinetic profile**, preliminary antitumor activity, and pharmacodynamic effects on target proteins.

Patient Population and Eligibility

The trial enrolled **22 patients** with histologically confirmed advanced solid tumors that were refractory to standard therapy or for which no standard therapy existed. Key eligibility criteria included: age ≥ 18 years, **ECOG performance status** of 0-2, adequate hematological, hepatic and renal function, and measurable or evaluable disease. Patients with uncontrolled brain metastases, active infections, or significant cardiac history were excluded. All participants provided written informed consent following institutional guidelines [1].

Dose Escalation Schedule and Administration

Amuvatinib was administered orally as **dry powder capsules** (DPC) in 28-day cycles using an accelerated titration design. The dose escalation scheme progressed through multiple cohorts until the maximum administered dose was reached:

Table 1: Dose Escalation Scheme

Dose Level	Dose Schedule	Number of Patients	Cycle Duration
100 mg	Once daily	Not specified	28 days
200 mg	Once daily	Not specified	28 days
400 mg	Once daily	Not specified	28 days

Dose Level	Dose Schedule	Number of Patients	Cycle Duration
800 mg	Once daily	Not specified	28 days
1200 mg	Once daily	Not specified	28 days
1500 mg	Once daily or divided doses	Not specified	28 days

Doses could be administered as a single daily dose or in divided doses, with the 1500 mg dose level exploring both schedules [1] [2]. Treatment continued until disease progression or unacceptable toxicity, with patients receiving **1-6 cycles** of therapy during the trial.

Safety and Efficacy Assessments

Safety evaluations included continuous monitoring of adverse events, serial laboratory tests (hematology, chemistry), electrocardiograms, and physical examinations. **Dose-limiting toxicities** were defined as specific adverse events occurring during the first treatment cycle including: grade 4 neutropenia lasting >5 days, grade 3-4 neutropenia with fever, grade 4 thrombocytopenia, grade 3-4 non-hematologic toxicity (except nausea/vomiting responsive to therapy), and treatment delay >2 weeks due to toxicity.

Tumor response was assessed using **RECIST criteria** (version not specified) with radiographic evaluations every 2 cycles. Pharmacodynamic assessments included evaluation of Rad51 expression in paired skin punch biopsies from a subset of patients [1].

Key Findings and Outcomes

Safety and Tolerability Profile

The phase I trial demonstrated that **amuvatinib** DPC was **well tolerated** across all dose levels up to 1500 mg/day. Notably, **no dose-limiting toxicities** were reported, and the **maximum tolerated dose was not reached** within the investigated dose range [1] [2]. Five patients experienced serious adverse events, but all were judged unrelated to **amuvatinib** treatment.

The favorable safety profile supported further investigation of **amuvatinib**, though the dry powder capsule formulation demonstrated **low and variable exposure levels** in pharmacokinetic analyses [1]. Subsequent formulations explored lipid-suspension capsules to improve bioavailability [4].

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic analysis revealed **low and variable exposure** with the dry powder capsule formulation, which informed subsequent formulation development. Despite the pharmacokinetic limitations, **pharmacodynamic evidence** of target inhibition was observed in a patient with gastrointestinal stromal tumor (GIST) who showed decreased Rad51 expression in skin punch biopsies on days 15 and 29 of treatment [1] [2].

Table 2: Key Clinical Findings from Phase I Trial

Parameter	Result	Clinical Significance
Maximum Administered Dose	1500 mg/day	MTD not established
Dose-Limiting Toxicities	None reported	Favorable safety profile
Treatment Cycles Completed	1-6 cycles	Demonstrates tolerability
Notable Efficacy Signal	GIST patient with stable disease	Activity in TKI-refractory disease
Pharmacodynamic Evidence	Reduced Rad51 in skin biopsies	Proof of target engagement
Serious Adverse Events	5 patients (all unrelated)	Clean safety profile

Preliminary Efficacy Observations

Despite the phase I trial's primary focus on safety, **promising signals of clinical activity** were observed. One patient with GIST who had previously failed imatinib and sunitinib demonstrated a **2-[18F]fluoro-2-deoxyglucose positron emission tomography response** and achieved stable disease [1] [2]. This

preliminary evidence of activity in a treatment-resistant population provided rationale for further investigation of **amuvatinib** in GIST and other solid tumors.

Subsequent Clinical Development

Phase II Combination Trial in SCLC

Building on the phase I safety data, a phase II study evaluated **amuvatinib** in **combination with platinum-etoposide chemotherapy** in platinum-refractory small cell lung cancer (SCLC) patients [4] [5]. This open-label, multicenter trial administered **amuvatinib** at **300 mg three times daily** alongside the same platinum-etoposide regimen that patients had previously failed.

The trial employed a **Simon 2-stage design** requiring ≥ 3 centrally confirmed responses in the first 21 patients to proceed. Although the primary endpoint was not met (only 2 of 23 patients achieved confirmed partial responses), promising activity was observed in patients with high c-Kit expression (H-score ≥ 100), suggesting a **potential biomarker** for patient selection in future studies [4] [5].

Exploration in Multiple Myeloma

Preclinical investigations extended **amuvatinib** evaluation to hematological malignancies. In multiple myeloma models, **amuvatinib** demonstrated **concentration-dependent cytotoxicity** in primary CD138+ myeloma cells and cell lines [3]. Treatment with 25 μM **amuvatinib** resulted in **time-dependent cell death**: 28% at 24 hours, 40% at 48 hours, and 55% at 72 hours. This cytotoxicity correlated with inhibition of MET phosphorylation and downstream signaling pathways, supporting the therapeutic potential of **amuvatinib** in myeloma [3].

Experimental Protocols

In Vitro Cytotoxicity Assay Protocol

Purpose: To evaluate **amuvatinib**-induced cytotoxicity in cancer cell lines and primary cells. **Materials:** Cancer cell lines (e.g., U266 myeloma cells), primary CD138+ cells from patients, **amuvatinib** stock solution, cell culture media, annexin V/PI apoptosis detection kit, flow cytometer. **Procedure:**

- Culture cells in appropriate media and maintain at 37°C in 5% CO₂
- Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well)
- After 24 hours, treat with **amuvatinib** at concentrations ranging from 1-25 µM
- Include DMSO vehicle controls
- Assess cell viability at 24, 48, and 72 hours using annexin V/PI staining
- Analyze by flow cytometry to quantify apoptosis
- Calculate IC₅₀ values using non-linear regression analysis [3]

MET Phosphorylation Inhibition Assay

Purpose: To demonstrate target engagement by assessing inhibition of MET phosphorylation. **Materials:** Cell lines expressing MET (e.g., U266), **amuvatinib**, HGF ligand, phospho-MET specific antibody, total MET antibody, Western blot equipment. **Procedure:**

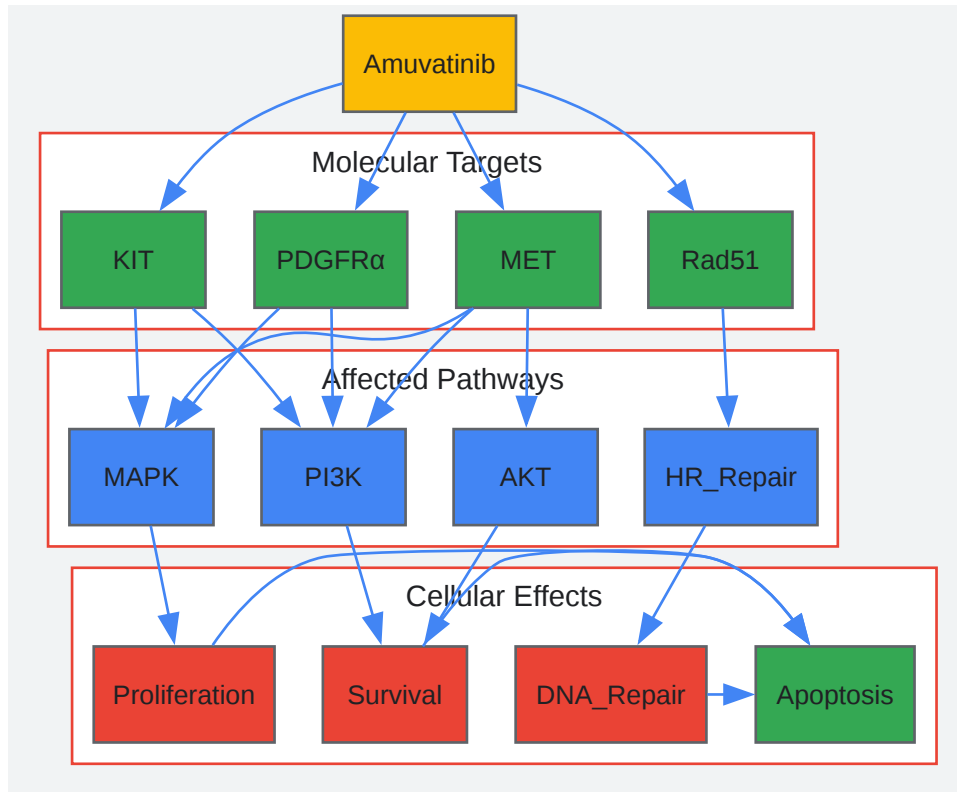
- Serum-starve cells overnight to reduce basal phosphorylation
- Pre-treat with **amuvatinib** (5, 10, 25 µM) for 2 hours
- Stimulate with HGF (50 ng/mL) for 15 minutes
- Lyse cells and quantify protein concentration
- Perform Western blotting with phospho-MET and total MET antibodies
- Detect bands using enhanced chemiluminescence
- Quantify band intensity to determine percentage inhibition [3]

Rad51 Expression Modulation Assay

Purpose: To evaluate **amuvatinib**'s effect on DNA repair protein Rad51. **Materials:** Cancer cell lines, skin punch biopsies from patients, Rad51 antibody, immunohistochemistry or Western blot supplies. **Procedure:**

- Treat cells with **amuvatinib** (concentration range: 1-10 µM) for 24-48 hours
- For clinical samples, obtain paired skin punch biopsies pre-treatment and on days 15 and 29
- Process samples for protein extraction or formalin-fixation and paraffin-embedding
- Perform Western blotting or immunohistochemistry for Rad51 detection
- Quantify expression changes relative to controls [1]

Signaling Pathways and Mechanisms



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*Diagram 1: **Amuvatinib** mechanism of action showing multi-targeted inhibition of tyrosine kinases and DNA repair pathways*

The diagram illustrates **amuvatinib**'s unique dual mechanism targeting both receptor tyrosine kinases (KIT, PDGFR α , MET) and DNA repair pathways through Rad51 inhibition. Simultaneous targeting of these complementary pathways contributes to its **anti-proliferative effects** and potential for combination with DNA-damaging agents [1] [3].

Conclusion and Future Directions

The phase I dose escalation trial of **amuvatinib** established its **favorable safety profile** with no MTD reached up to 1500 mg/day of the dry powder capsule formulation. While pharmacokinetic limitations were

noted with this formulation, **promising clinical activity** was observed in a treatment-refractory GIST patient, supporting further development [1] [2].

Subsequent research has explored **amuvatinib** in **combination regimens**, particularly with DNA-damaging agents where its Rad51 inhibitory mechanism provides strong scientific rationale [4] [5]. The identification of potential **predictive biomarkers** such as c-Kit expression levels may enable better patient selection in future clinical trials [4].

Future development should focus on **optimized formulations** with improved bioavailability, **biomarker-driven patient selection**, and rational combination strategies based on **amuvatinib's** unique dual mechanism of action targeting both tyrosine kinase signaling and DNA repair pathways.

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